
Trichloro(trichloromethoxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(trichloromethoxy)methane is an organochlorine compound with the chemical formula CCl3OCCl3. It is a derivative of trichloromethane (chloroform) and is characterized by the presence of both trichloromethyl and trichloromethoxy groups. This compound is known for its high reactivity and is used in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trichloro(trichloromethoxy)methane can be synthesized through the chlorination of trichloromethane (chloroform) in the presence of a catalyst. The reaction typically involves the use of chlorine gas and a catalyst such as iron or aluminum chloride. The process is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes. The chlorination of trichloromethane is conducted in reactors equipped with cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro(trichloromethoxy)methane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloromethanol and other oxidation products.
Reduction: Reduction reactions can convert it to less chlorinated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the trichloromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly employed.
Major Products Formed
Oxidation: Trichloromethanol and other chlorinated alcohols.
Reduction: Dichloromethane and other less chlorinated derivatives.
Substitution: Various substituted trichloromethoxy compounds.
Applications De Recherche Scientifique
Trichloro(trichloromethoxy)methane has several applications in scientific research:
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of trichloro(trichloromethoxy)methane involves its high reactivity due to the presence of multiple chlorine atoms. It can form reactive intermediates that interact with various molecular targets, including nucleophiles and electrophiles. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make it a strong electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichloromethane (Chloroform): A simpler compound with the formula CHCl3, used as a solvent and anesthetic.
Tetrachloromethane (Carbon Tetrachloride): A related compound with the formula CCl4, used as a solvent and in fire extinguishers.
Dichloromethane (Methylene Chloride): A less chlorinated compound with the formula CH2Cl2, used as a solvent and in paint removers.
Uniqueness
Trichloro(trichloromethoxy)methane is unique due to the presence of both trichloromethyl and trichloromethoxy groups, which confer high reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
109575-85-1 |
|---|---|
Formule moléculaire |
C2Cl6O |
Poids moléculaire |
252.7 g/mol |
Nom IUPAC |
trichloro(trichloromethoxy)methane |
InChI |
InChI=1S/C2Cl6O/c3-1(4,5)9-2(6,7)8 |
Clé InChI |
SMYMDRJWEFCCCI-UHFFFAOYSA-N |
SMILES canonique |
C(OC(Cl)(Cl)Cl)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


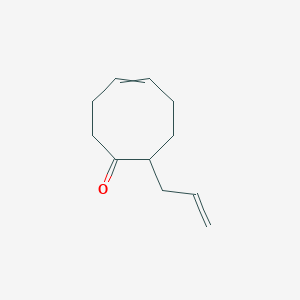
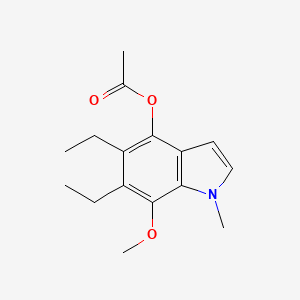
![3-[(3-tert-Butyl-4-hydroxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14338938.png)
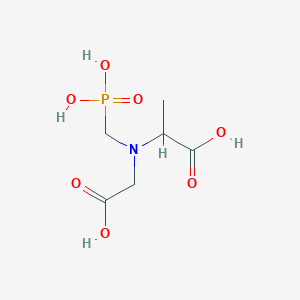
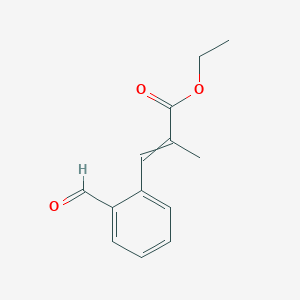
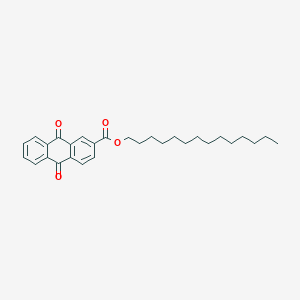

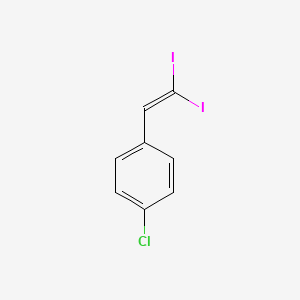
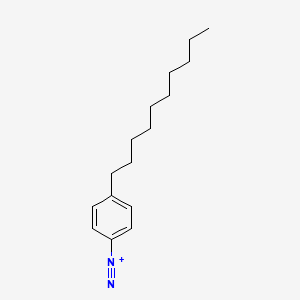


![3-Pyridinecarboxamide, 5-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14338987.png)
![Diethyl [1-ethoxy-2-(quinolin-2-yl)ethyl]propanedioate](/img/structure/B14338997.png)
![5-[6-(1-Hydroxyhexyl)-2H-1,3-benzodioxol-5-YL]pentanoic acid](/img/structure/B14338998.png)
